molecular formula C12H22N2O3 B1522280 tert-Butyl 4-acetamidopiperidine-1-carboxylate CAS No. 1093759-67-1

tert-Butyl 4-acetamidopiperidine-1-carboxylate

Cat. No.: B1522280
CAS No.: 1093759-67-1
M. Wt: 242.31 g/mol
InChI Key: GIJOQYNFKUGGNT-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetamidopiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, featuring an acetamide group and a tert-butyl ester group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine as the starting material.

  • Acetylation: The piperidine is first acetylated to form 4-acetamidopiperidine.

  • Esterification: The resulting 4-acetamidopiperidine is then reacted with tert-butyl chloroformate to form the final product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: The corresponding amine derivative.

  • Substitution Products: A wide range of substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-acetamidopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-acetamidopiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, affecting biological pathways. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-acetylpiperidine-1-carboxylate: A closely related compound with a similar structure but lacking the acetamide group.

  • tert-Butyl 4-aminopiperidine-1-carboxylate: Another related compound with an amino group instead of the acetamide group.

Uniqueness: tert-Butyl 4-acetamidopiperidine-1-carboxylate is unique due to its combination of the acetamide and tert-butyl ester groups, which confer specific chemical properties and reactivity that are not present in the related compounds.

Properties

IUPAC Name

tert-butyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)13-10-5-7-14(8-6-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJOQYNFKUGGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674184
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-67-1
Record name tert-Butyl 4-acetamidopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (0.10 g, 0.50 mmol) was combined with acetic anhydride (0.052 mL, 0.55 mmol) and triethylamine (0.21 mL, 1.5 mmol) in methylene chloride (2 mL) at room temperature and stirred for 2 hours. The reaction was diluted with dichloromethane, washed with water, dried over MgSO4 and concentrated. The resulted residue was purified on silica gel (eluting with 0 to 5% MeOH in dichloromethane) to give tert-butyl 4-(acetylamino)piperidine-1-carboxylate, LCMS [M+Na]+: m/z=265.1. The later was treated with 4.57 M hydrogen chloride in 1,4-dioxane (1 mL, 4 mmol) at room temperature for 1 hour. The mixture was concentrated to give crude HCl salt product (0.057 g), which was used directly in the next step. LCMS calculated for C7H15N2O (M+H)+: m/z=143.1; Found: 143.1.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.052 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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